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molecular formula C7H5BrN2 B1267429 3-Bromoimidazo[1,2-a]pyridine CAS No. 4926-47-0

3-Bromoimidazo[1,2-a]pyridine

Cat. No. B1267429
M. Wt: 197.03 g/mol
InChI Key: APYSHMNJHJRIDR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08131527B1

Procedure details

A mixture of 3-bromo-imidazo[1,2-a]pyridine (2.7 g, 13.7 mmol) and 3-aminobenzeneboronic acid (2.4 g, 17.5 mmol) in CH3CN (20 ml) and 2N aqueous Na2CO3 (20 ml) was deoxygenated by evacuation then refill with N2 (×3). PdCl2dppf (500 mg, 0.68 mmol) was added and the mixture was deoxygenated again (×3). The reaction was stirred and heated at 80° C. for 8 hours. After cooling to RT the mixture was partitioned between EtOAc/H2O and then filtered through Celite®. The Celite® was washed with CH2Cl2. The layers were separated and the aqueous layer was extracted with CH2Cl2 (×2). The combined extracts were dried (MgSO4), filtered and evaporated. The residue was purified by chromatography on silica (100% CH2Cl2→2% 2M NH3-MeOH/CH2Cl2) to give the title compound (1.9 g, solid). MS: [M+H]+ 210
Quantity
2.7 g
Type
reactant
Reaction Step One
Quantity
2.4 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
[Compound]
Name
PdCl2dppf
Quantity
500 mg
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
Br[C:2]1[N:6]2[CH:7]=[CH:8][CH:9]=[CH:10][C:5]2=[N:4][CH:3]=1.[NH2:11][C:12]1[CH:13]=[C:14](B(O)O)[CH:15]=[CH:16][CH:17]=1>CC#N.C([O-])([O-])=O.[Na+].[Na+]>[N:4]1[CH:3]=[C:2]([C:16]2[CH:17]=[C:12]([NH2:11])[CH:13]=[CH:14][CH:15]=2)[N:6]2[CH:7]=[CH:8][CH:9]=[CH:10][C:5]=12 |f:3.4.5|

Inputs

Step One
Name
Quantity
2.7 g
Type
reactant
Smiles
BrC1=CN=C2N1C=CC=C2
Name
Quantity
2.4 g
Type
reactant
Smiles
NC=1C=C(C=CC1)B(O)O
Name
Quantity
20 mL
Type
solvent
Smiles
CC#N
Name
Quantity
20 mL
Type
solvent
Smiles
C(=O)([O-])[O-].[Na+].[Na+]
Step Two
Name
PdCl2dppf
Quantity
500 mg
Type
reactant
Smiles

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Stirring
Type
CUSTOM
Details
The reaction was stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was deoxygenated by evacuation
CUSTOM
Type
CUSTOM
Details
the mixture was deoxygenated again (×3)
TEMPERATURE
Type
TEMPERATURE
Details
After cooling to RT the mixture
CUSTOM
Type
CUSTOM
Details
was partitioned between EtOAc/H2O
FILTRATION
Type
FILTRATION
Details
filtered through Celite®
WASH
Type
WASH
Details
The Celite® was washed with CH2Cl2
CUSTOM
Type
CUSTOM
Details
The layers were separated
EXTRACTION
Type
EXTRACTION
Details
the aqueous layer was extracted with CH2Cl2 (×2)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined extracts were dried (MgSO4)
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
The residue was purified by chromatography on silica (100% CH2Cl2→2% 2M NH3-MeOH/CH2Cl2)

Outcomes

Product
Name
Type
product
Smiles
N=1C=C(N2C1C=CC=C2)C=2C=C(C=CC2)N
Measurements
Type Value Analysis
AMOUNT: MASS 1.9 g
YIELD: CALCULATEDPERCENTYIELD 66.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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